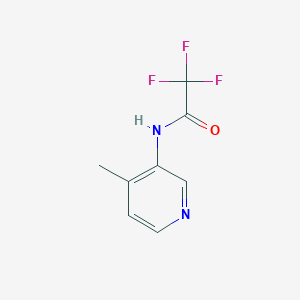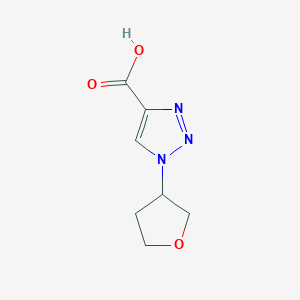
1-(oxolan-3-yl)-1H-1,2,3-triazole-4-carboxylic acid
Overview
Description
Scientific Research Applications
Ruthenium-catalyzed Synthesis for Triazole-based Scaffolds
- This compound is useful in the preparation of peptidomimetics or biologically active compounds based on the triazole scaffold, particularly for HSP90 inhibitors (Ferrini et al., 2015).
Structural and Chemical Properties
- The structure of a similar compound, 3-oxy-5-phenyl-1H-1,2,3-triazole-4-carboxylic acid, was determined through X-ray diffraction and quantum-chemical calculations (Shtabova et al., 2005).
Synthesis and Antibacterial Activity
- The synthesis of similar triazole carboxylic acid derivatives demonstrated potential antibacterial properties (Brahmayya et al., 2018).
Antimicrobial Activity of Substituted 1,2,3-Triazoles
- Substituted 1,2,3-triazoles, including those similar to the queried compound, have been synthesized and shown to have antimicrobial activity (Holla et al., 2005).
Biological Activities of Triazole Derivatives
- The core motif of 1,2,4-triazoles, which are structurally related to the compound , plays a significant role in clinical drugs, displaying various biological activities (Prasad et al., 2021).
Fungicidal Activity of Triorganotin Triazole Derivatives
- Triorganotin derivatives of similar triazole compounds have shown promising fungicidal activities in vitro against various fungal strains (Li et al., 2010).
Applications in Metal-Organic Frameworks
- A triazole-carboxylic acid ligand derived from an L-amino acid, related to the compound of interest, was used to synthesize a novel single-walled metal-organic nanotube with potential applications in storage and filtration (Adarsh et al., 2015).
Anticancer Activity of Aziridine-Triazole Hybrid Derivatives
- Hybrid derivatives of 1-aryl-5-methyl-1H-1,2,3-triazole carboxylic acids have been evaluated for anticancer activity against human leukemia and hepatoma cells (Dong & Wu, 2018).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-(oxolan-3-yl)triazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O3/c11-7(12)6-3-10(9-8-6)5-1-2-13-4-5/h3,5H,1-2,4H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYHIKNKEQITTAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1N2C=C(N=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(oxolan-3-yl)-1H-1,2,3-triazole-4-carboxylic acid | |
CAS RN |
1341881-15-9 | |
| Record name | 1-(oxolan-3-yl)-1H-1,2,3-triazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1R)-1-[3-fluoro-4-(1H-pyrazol-1-yl)phenyl]ethan-1-ol](/img/structure/B1428903.png)
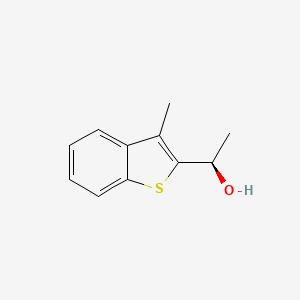
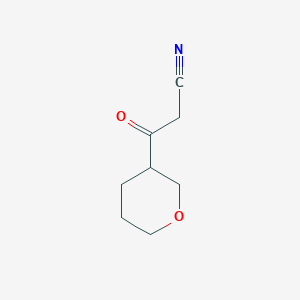
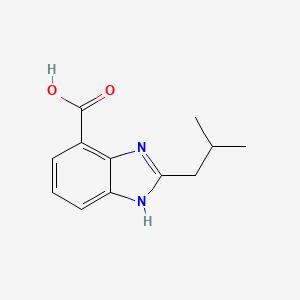
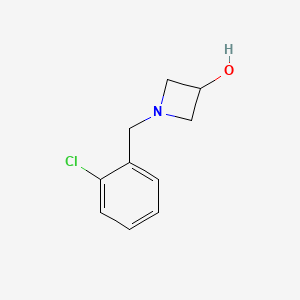
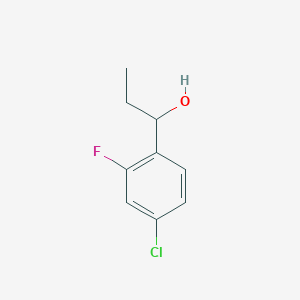
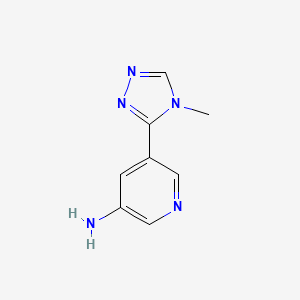
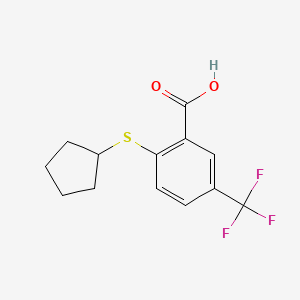
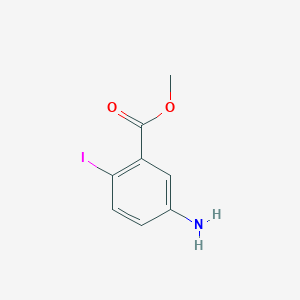
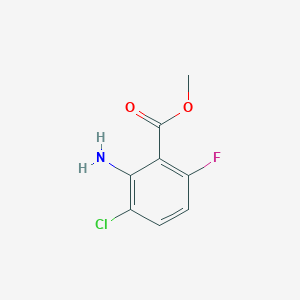
![2-(2-methoxyethyl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one](/img/structure/B1428919.png)
![7,8-Difluoro-1H-benzo[D][1,3]oxazine-2,4-dione](/img/structure/B1428921.png)
![[4-(Trifluoromethyl)pyrimidin-2-YL]methanamine](/img/structure/B1428922.png)
